molecular formula C26H24N10O B10892898 4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

Cat. No.: B10892898
M. Wt: 492.5 g/mol
InChI Key: YALLJCRQWVWVRM-UHFFFAOYSA-N
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Description

The compound 4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic molecule featuring multiple pyrazole rings and a tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate pyrazole derivatives. One common approach is the alkylation of pyrazoles with bromomethyl compounds in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity of the intermediates.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole rings can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole rings typically yields pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its tetracyclic structure and the presence of multiple pyrazole rings, which confer unique electronic and steric properties. These features make it particularly effective in forming stable complexes with metal ions and interacting with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C26H24N10O

Molecular Weight

492.5 g/mol

IUPAC Name

4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

InChI

InChI=1S/C26H24N10O/c1-14-9-15(2)35(32-14)11-17-5-7-18(8-6-17)23-29-24-22-21(19-10-28-34(4)12-19)20-16(3)30-31-26(20)37-25(22)27-13-36(24)33-23/h5-10,12-13,21H,11H2,1-4H3,(H,30,31)

InChI Key

YALLJCRQWVWVRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C)C

Origin of Product

United States

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